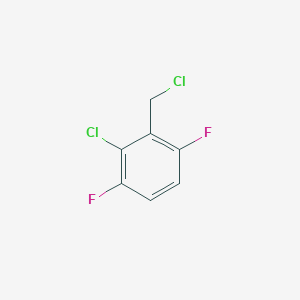
3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid: is an organic compound that features a fluorinated aromatic ring and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzene.
Friedel-Crafts Acylation: The aromatic ring undergoes Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This introduces the keto group onto the aromatic ring.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Materials Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The keto group also plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
- 2-Fluoro-4-methylphenylboronic acid
- 3-Chloro-2-fluoro-4-methylphenylboronic acid
- 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Comparison:
- Unique Properties: The presence of both a fluorine atom and a keto group in 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid makes it unique compared to similar compounds. This combination enhances its reactivity and potential applications.
- Reactivity: The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific chemical reactions.
- Applications: While similar compounds may have applications in organic synthesis and medicinal chemistry, this compound’s unique structure allows for a broader range of applications.
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
YCYFEOOOAQXTKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)
![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)




![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)


![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
